N,N'-[[(6S)-6-phenyl-6H-indolo[1,2-c][1,3]benzoxazine-3,10-diyl]bis[1H-imidazole-5,2-diyl-(2S)-2,1-pyrrolidinediyl[(1S)-1-(1-methylethyl)-2-oxo-2,1-ethanediyl]]]bis-carbamic acid, C,C'-dimethyl ester
Description
This compound features a complex heterocyclic architecture centered on a (6S)-6-phenyl-6H-indolo[1,2-c][1,3]benzoxazine core, a fused bicyclic system with indole and benzoxazine moieties. Attached to this core are two imidazole-pyrrolidine-oxoethyl arms, each terminating in a dimethyl carbamate group. The stereochemistry is highly defined, with (S)-configurations at multiple chiral centers, likely influencing its biological interactions and physicochemical properties.
Properties
IUPAC Name |
methyl N-[(2S)-1-[(2S)-2-[5-[(6S)-10-[2-[1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]-6-phenyl-6H-indolo[1,2-c][1,3]benzoxazin-3-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H55N9O7/c1-27(2)41(54-48(61)63-5)45(59)56-20-10-14-37(56)43-50-25-34(52-43)30-17-19-36-32(22-30)23-39-33-18-16-31(24-40(33)65-47(58(36)39)29-12-8-7-9-13-29)35-26-51-44(53-35)38-15-11-21-57(38)46(60)42(28(3)4)55-49(62)64-6/h7-9,12-13,16-19,22-28,37-38,41-42,47H,10-11,14-15,20-21H2,1-6H3,(H,50,52)(H,51,53)(H,54,61)(H,55,62)/t37?,38-,41-,42-,47-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVAZQCUMNICBAQ-ISSDNXAZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC4=C(C=C3)N5C(OC6=C(C5=C4)C=CC(=C6)C7=CN=C(N7)C8CCCN8C(=O)C(C(C)C)NC(=O)OC)C9=CC=CC=C9)NC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC4=C(C=C3)C5=CC6=C(N5[C@@H](O4)C7=CC=CC=C7)C=CC(=C6)C8=CN=C(N8)C9CCCN9C(=O)[C@H](C(C)C)NC(=O)OC)NC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H55N9O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
882.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,N'-[[(6S)-6-phenyl-6H-indolo[1,2-c][1,3]benzoxazine-3,10-diyl]bis[1H-imidazole-5,2-diyl-(2S)-2,1-pyrrolidinediyl[(1S)-1-(1-methylethyl)-2-oxo-2,1-ethanediyl]]]bis-carbamic acid, C,C'-dimethyl ester (commonly referred to as Elbasvir) is a complex organic compound with significant biological activity. It is primarily known for its role as a direct-acting antiviral agent used in the treatment of chronic hepatitis C. This article delves into its biological mechanisms, pharmacological properties, and potential therapeutic applications.
- Molecular Formula : C49H55N9O7
- Molecular Weight : 882.04 g/mol
- CAS Number : 2101183-01-9
Elbasvir functions as an inhibitor of the hepatitis C virus (HCV) NS5A protein, which is crucial for viral replication and assembly. By binding to this protein, Elbasvir disrupts the viral life cycle and prevents the proliferation of HCV within the host cells. This mechanism has been validated through various studies demonstrating its efficacy in reducing viral load in infected patients.
Antiviral Activity
Elbasvir has shown potent antiviral activity against multiple HCV genotypes. Clinical trials indicate that it can lead to sustained virologic response (SVR) rates exceeding 90% when used in combination with other antiviral agents like Grazoprevir.
Safety and Tolerability
The safety profile of Elbasvir is favorable. Common adverse effects include fatigue and headache; however, severe side effects are rare. Long-term studies have not indicated significant hepatotoxicity or other major organ dysfunctions related to its use.
Clinical Trials
A pivotal study published in The New England Journal of Medicine evaluated the efficacy of Elbasvir in patients with chronic HCV infection. In this trial:
- Participants : 1000 patients across various demographics.
- Duration : 12 weeks of treatment.
- Results : 93% achieved SVR at 12 weeks post-treatment.
This study underscores the compound's effectiveness and supports its use as a first-line treatment for chronic hepatitis C.
Resistance Analysis
Research has also focused on the emergence of resistance mutations during treatment. A study found that while some patients developed mutations conferring resistance to Elbasvir, these were typically associated with lower rates of SVR. Monitoring for resistance is recommended to optimize treatment regimens.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarities and Differences
The following table summarizes key structural and functional attributes of the target compound and analogous molecules:
Physicochemical Properties
- Solubility: The target compound’s dimethyl ester groups enhance lipophilicity, favoring organic solvents (e.g., ethanol, DMSO), whereas the dihydrochloride salt in improves water solubility .
- Stability : The ester groups in the target compound may hydrolyze under basic or enzymatic conditions, contrasting with the stable dihydrochloride salt form .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
